4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one
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Overview
Description
4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one is an organic compound with a complex structure that includes a hexahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a hexahydronaphthalene derivative with prop-2-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
4a-(Prop-2-en-1-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3h)-one: shares similarities with other hexahydronaphthalene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration and the presence of the prop-2-en-1-yl group. This configuration may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
71280-38-1 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4a-prop-2-enyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C13H18O/c1-2-7-13-8-4-3-5-11(13)10-12(14)6-9-13/h2,10H,1,3-9H2 |
InChI Key |
CNFCTAGBKZKUEB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC12CCCCC1=CC(=O)CC2 |
Origin of Product |
United States |
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